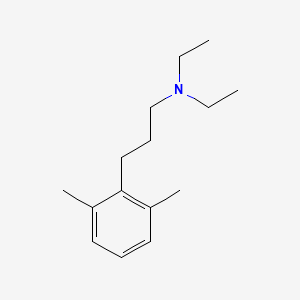

Propylamine, N,N-diethyl-3-(2,6-xylyl)-

Descripción

Contextualization within Tertiary Amine Chemistry and Organic Synthesis

Tertiary amines are a cornerstone of organic chemistry, valued for their basicity and nucleophilicity. They are pivotal as catalysts, bases, and synthetic intermediates in a myriad of chemical transformations. The synthesis of compounds like N,N-Diethyl-3-(2,6-xylyl)propylamine can be envisioned through several established synthetic routes. General methods for the preparation of such tertiary amines often involve the alkylation of a corresponding secondary amine, in this case, N-ethyl-3-(2,6-xylyl)propylamine, with an ethyl halide. Alternatively, reductive amination of a suitable aldehyde or ketone with diethylamine (B46881) would also be a viable pathway. More specifically, the synthesis could potentially be achieved through the reaction of 2,6-dimethylphenol (B121312) with an allyl halide, followed by hydroamination or a related multi-step synthetic sequence to introduce the diethylaminopropyl group.

The 2,6-xylyl group imparts significant steric hindrance around the aromatic ring, a feature that can be strategically exploited in organic synthesis. This bulk can direct the regioselectivity of reactions at other parts of the molecule and can also influence the conformational preferences of the molecule, which might be relevant in applications such as asymmetric catalysis.

Academic Significance in Advanced Materials Science and Chemical Biology Research

While specific research detailing the role of N,N-Diethyl-3-(2,6-xylyl)propylamine in advanced materials science and chemical biology is limited, the structural components of the molecule suggest potential areas of academic interest.

In materials science , the incorporation of specific organic molecules into polymers or onto surfaces can impart desired functionalities. The tertiary amine group in N,N-Diethyl-3-(2,6-xylyl)propylamine could, for instance, be utilized for its pH-responsive nature in "smart" materials. The bulky xylyl group might influence the morphology of polymers or self-assembled monolayers. For example, similar amine compounds are used as curing agents for epoxy resins, where the amine's structure influences the cross-linking density and, consequently, the mechanical properties of the final material. uni.lu

In the realm of chemical biology , molecules with amine functionalities are often explored for their interactions with biological systems. The lipophilic nature of the xylyl and diethyl groups combined with the basic amine center could lead to interactions with cell membranes or specific protein targets. However, without concrete experimental data, its role remains speculative. The development of novel probes or sensor molecules sometimes involves structures that combine aromatic and amine components to achieve specific binding and signaling properties.

Physicochemical Properties

Below is a table of predicted and known properties for N,N-Diethyl-3-(2,6-xylyl)propylamine and related compounds.

| Property | Value |

| Chemical Formula | C15H23N |

| Molecular Weight | 217.35 g/mol |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Not experimentally determined |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Propiedades

Número CAS |

97021-64-2 |

|---|---|

Fórmula molecular |

C15H25N |

Peso molecular |

219.37 g/mol |

Nombre IUPAC |

3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C15H25N/c1-5-16(6-2)12-8-11-15-13(3)9-7-10-14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3 |

Clave InChI |

PLCHGXPNQCZOTJ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCCC1=C(C=CC=C1C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for N,N-Diethyl-3-(2,6-xylyl)propylamine

The creation of the target compound can be approached through several convergent synthetic pathways. These routes primarily focus on the efficient formation of the tertiary amine functional group.

Alkylation Strategies for Amine Functional Group Formation

Direct N-alkylation of a suitable primary or secondary amine is a fundamental approach to synthesizing tertiary amines. nih.govrsc.org For the synthesis of N,N-diethyl-3-(2,6-xylyl)propylamine, this could theoretically involve the reaction of 3-(2,6-xylyl)propylamine with an ethylating agent like ethyl halide. However, a significant challenge in amine alkylation is controlling the extent of the reaction, as the nucleophilicity of the nitrogen atom often increases with each alkylation step, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov

To circumvent this, modern strategies focus on selective mono- or dialkylation. One such approach involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which can be sequentially arylated and alkylated to produce secondary amines without overalkylation byproducts. nih.govacs.org Another strategy employs specific catalysts and reaction conditions to control selectivity. For instance, cesium carbonate (Cs₂CO₃) has been used to promote selective mono-N-alkylation of primary aromatic amines. rsc.org While these methods are generally applied to aryl amines, the principles could be adapted for the specific target molecule.

A plausible two-step alkylation route would be:

Synthesis of the precursor: 3-(2,6-xylyl)propyl halide would first be synthesized. This could be achieved from the corresponding alcohol, 3-(2,6-xylyl)propan-1-ol, via reaction with a halogenating agent.

Alkylation: The resulting halide would then be reacted with an excess of diethylamine (B46881). Using a large excess of the secondary amine helps to favor the desired tertiary amine product over the formation of a quaternary ammonium salt.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Notes |

| 3-(2,6-xylyl)propyl halide | Diethylamine | Basic conditions, solvent (e.g., CH₃CN) | N,N-diethyl-3-(2,6-xylyl)propylamine | Prone to side reactions if conditions are not optimized. |

| Primary Amine | Alkyl Halide | Cs₂CO₃ | Secondary Amine | Demonstrates a method for selective alkylation. rsc.org |

Reduction of Nitriles or Imines in Amine Synthesis

Reductive amination is a powerful and widely used method for amine synthesis, valued for its efficiency and control, often proceeding as a one-pot reaction. wikipedia.orgacs.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com

For the synthesis of N,N-diethyl-3-(2,6-xylyl)propylamine, the key precursors would be 3-(2,6-xylyl)propanal and diethylamine .

The reaction proceeds in two main steps under neutral to weakly acidic conditions:

Imine Formation: The nucleophilic diethylamine attacks the carbonyl carbon of 3-(2,6-xylyl)propanal. This is followed by the reversible loss of a water molecule to form an N,N-diethyl-3-(2,6-xylyl)prop-1-en-1-iminium intermediate. wikipedia.org

Reduction: The iminium ion is then reduced to the final tertiary amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but are highly effective at reducing the intermediate iminium ion. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a common and green alternative. wikipedia.orgorganic-chemistry.org

An alternative route involves the reduction of nitriles. Nitriles can serve as effective alkylating agents for amines under catalytic hydrogenation conditions. rsc.org For instance, a primary amine can be reacted with a nitrile in the presence of a catalyst like Pd/C to selectively form a secondary amine. rsc.org To form the target tertiary amine, one could envision a sequence starting with the cyanoethylation of an appropriate precursor followed by reduction and further alkylation. chalmers.se

| Carbonyl/Nitrile | Amine | Reducing Agent/Catalyst | Product | Reference |

| 3-(2,6-xylyl)propanal | Diethylamine | NaBH₃CN or H₂/Pd | N,N-diethyl-3-(2,6-xylyl)propylamine | wikipedia.org, masterorganicchemistry.com |

| Aldehyde/Ketone | Nitro Compound | H₂/Raney Ni | Secondary Amine | nih.gov |

| Nitrile | Primary Amine | H₂/Pd/C, NH₄OAc | Secondary Amine | rsc.org |

Application of Schiff Base Condensation Reactions for Related Propylamine (B44156) Scaffolds

Schiff bases, or imines, are key intermediates in reductive amination but are also central to other synthetic transformations. wikipedia.org They are formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.comresearchgate.net While the target compound, a tertiary amine, cannot be a direct product of a stable Schiff base, the underlying reaction is critical for synthesizing related structures and precursors.

For example, a Schiff base could be formed between 3-(2,6-xylyl)propanal and a primary amine. This imine could then be isolated and subsequently reduced and alkylated to yield the final product. The formation of the Schiff base is an equilibrium reaction, and the removal of water can drive it to completion. mdpi.com Studies on the condensation of substituted benzaldehydes with various amines show that the stability and yield of the resulting Schiff base or its hemiaminal precursor can be influenced by solvent polarity, temperature, and the electronic nature of the substituents. nih.govresearchgate.net

This methodology is particularly relevant for creating a diverse library of related propylamine compounds by varying the initial aldehyde and amine components before the final reduction and alkylation steps.

Exploration of Direct Coupling and Oxidation Processes

More advanced and atom-economical routes involve the direct formation of C-N bonds through coupling reactions or the functionalization of C-H bonds. While specific examples for N,N-diethyl-3-(2,6-xylyl)propylamine are not prominent in the literature, general methodologies could be applied.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds between aryl halides and amines. wikipedia.org A hypothetical route could involve coupling a 3-(halo-2,6-xylyl)propane with diethylamine, though this is essentially an alkylation reaction mediated by a catalyst.

Direct oxidation or hydroxylation of the xylene ring is another area of exploration. For instance, p-xylene (B151628) can be directly hydroxylated to 2,5-xylenol using specific catalytic systems. researchgate.net While not a direct route to the target amine, it highlights methods for functionalizing the xylyl moiety, which could then be elaborated into the desired propylamine sidechain. Catalytic methylation of toluene (B28343) is another industrial process used to produce xylenes, demonstrating the feasibility of building upon the aromatic core. cjcatal.comresearchgate.net

Considerations in Complex Amine Synthesis and By-product Analysis

The synthesis of highly substituted amines requires careful control to minimize side reactions and facilitate purification. The choice of catalyst and a thorough understanding of potential by-products are paramount.

Mechanistic Role of Catalysts in Amine Synthesis

Catalysts are central to many modern amine synthesis strategies, particularly in reductive amination and reactions employing the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govnih.gov

In Reductive Amination:

Acid Catalysis: The initial condensation between the amine and carbonyl is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making it more electrophilic for the amine to attack. youtube.com

Metal Catalysis: In catalytic hydrogenation, transition metals like palladium, platinum, or nickel are used. wikipedia.orgnih.gov The mechanism involves the metal surface adsorbing hydrogen gas to form active metal hydride species. wikipedia.org These species then efficiently reduce the C=N double bond of the imine intermediate. wikipedia.orgacs.org Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are also highly efficient for the reductive amination of aldehydes. organic-chemistry.orgnih.gov DFT studies have been used to investigate the mechanism of direct reductive amination, indicating that for some systems, the rate-determining step is the hydride transfer to the protonated imine. rsc.org

In "Borrowing Hydrogen" (BH) Reactions: This elegant strategy involves the temporary oxidation of a primary or secondary alcohol to an aldehyde or ketone by a transition metal catalyst (commonly Ruthenium or Iridium). nih.govacs.org The catalyst "borrows" hydrogen from the alcohol. This in-situ-generated carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine, regenerating the catalyst and releasing water as the only by-product. nih.govacs.org

For example, a Ruthenium(II) complex can catalyze the amination of secondary alcohols. nih.gov The mechanism begins with the oxidation of the alcohol to a ketone, which then forms an imine with an amine. The catalyst, holding the hydrogen, then reduces the imine to the final amine product. nih.govacs.org This method is highly atom-efficient and environmentally friendly.

| Catalyst Type | Role in Synthesis | Mechanistic Step | Example Catalyst |

| Acid Catalyst | Accelerates imine formation | Protonation of carbonyl oxygen | Acetic Acid (AcOH) |

| Metal Hydride | Reduces imine intermediate | Hydride transfer to iminium ion | Sodium Borohydride (B1222165) (NaBH₄) |

| Transition Metal | Catalytic hydrogenation of imines | H₂ activation and reduction of C=N bond | Palladium on Carbon (Pd/C) |

| Ruthenium Complex | Borrowing Hydrogen / Reductive Amination | Oxidation of alcohol, reduction of imine | [RuCl₂(p-cymene)]₂ |

Optimization of Reaction Conditions for Yield and Selectivity

Research into the reductive amination of various aldehydes and amines has established a clear hierarchy of effective reducing agents and conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for this transformation. An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but raises concerns about cyanide toxicity. More environmentally benign and cost-effective methods utilize sodium borohydride (NaBH₄), often in specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can accelerate the reaction and improve yields without the need for a catalyst. uark.edu Continuous-flow hydrogenation using catalysts like Palladium on carbon (Pd/C) represents a modern, scalable approach that improves safety and atom economy.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of Propylamine, N,N-diethyl-3-(2,6-xylyl)- from 3-(2,6-xylyl)propanal and diethylamine, based on established principles.

Table 1: Hypothetical Optimization of Reductive Amination Conditions

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues of Propylamine, N,N-diethyl-3-(2,6-xylyl)- allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties. This involves modifying the N-alkyl groups, the aryl ring substituents, and introducing chirality.

Methodologies for Attaching Varied Alkyl and Aryl Substituents

To generate a library of analogues, various synthetic strategies can be employed.

Varying N-Alkyl Substituents: The most direct method is to use the established reductive amination protocol with different primary or secondary amines. For example, reacting 3-(2,6-xylyl)propanal with dimethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) would yield the corresponding N,N-dimethyl, N,N-dipropyl, or N-piperidyl analogues.

Varying Aryl Substituents: To modify the 2,6-xylyl moiety, one would start with different substituted aromatic compounds. For instance, using 3-(2,6-diethylphenyl)propanal or 3-(2,6-dichlorophenyl)propanal (B1441625) in the reductive amination would yield analogues with different steric and electronic properties on the aryl ring.

Advanced C-N Bond Formation: For more complex aryl or heteroaryl analogues, transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are powerful tools. This could involve coupling an aryl halide (e.g., 1-bromo-2,6-dimethylbenzene) with an appropriate amino-alkene followed by reduction, or coupling a halo-functionalized propylamine derivative with an arylboronic acid.

Table 2: Strategies for Synthesizing Analogues

Enantiomeric Resolution Techniques for Chiral Propylamine Derivatives

If a substituent is introduced at the α or β position of the propylamine chain, a stereocenter is created, leading to a racemic mixture of enantiomers. Separating these enantiomers is crucial if their biological or material properties are stereospecific. Two primary approaches exist: enantioselective synthesis and resolution of the racemate.

Diastereomeric Salt Resolution: This is the most common classical method for resolving chiral amines. wikipedia.orglibretexts.org The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. libretexts.orgulisboa.pt Through careful selection of a solvent system, one diastereomer can be selectively crystallized and then isolated by filtration. unchainedlabs.comrsc.org Subsequent treatment of the isolated diastereomeric salt with a base regenerates the pure enantiomer of the amine. wikipedia.orglibretexts.org The efficiency of the resolution depends on the choice of resolving agent and solvent, which often requires empirical screening. ulisboa.ptunchainedlabs.com

Enantioselective Synthesis: Modern catalytic methods allow for the direct synthesis of a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For propylamine derivatives, strategies could include the asymmetric hydrogenation of a suitable enamine precursor or the enantioselective hydroalkylation of enamides using chiral nickel or palladium catalysts. semanticscholar.org Chiral phosphoric acids have also emerged as powerful catalysts for the enantioselective synthesis of various chiral amines. nih.gov

Molecular Structure, Conformation, and Advanced Computational Analysis

Stereochemical Considerations and Isomerism in N,N-Diethyl-3-(2,6-xylyl)propylamine Systems

Analysis of Metameric Isomers and Their Conformational Implications

No information was found regarding the stereochemistry or potential isomerism of this compound. There is no literature discussing its metameric isomers or their conformational properties.

Theoretical Investigations of Molecular Conformation and Dynamics

No computational or theoretical studies detailing the molecular conformation or dynamics of N,N-diethyl-3-(2,6-xylyl)propylamine could be located.

Advanced Spectroscopic Characterization in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Gas Chromatography-Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)

Specific spectroscopic data such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Fourier-Transform Infrared (FTIR) spectra for N,N-diethyl-3-(2,6-xylyl)propylamine are not available in the searched resources. Consequently, no data tables or detailed research findings can be presented.

Due to the strict instructions to focus solely on "Propylamine, N,N-diethyl-3-(2,6-xylyl)-" and the complete absence of scientific data for this compound, the generation of a factually accurate and informative article as requested is not feasible.

Mechanistic Studies of Reactivity and Catalysis

Catalytic Performance in Organic Reactions

Detailed investigations into the catalytic performance of Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)- are highly specific and contingent on documented research.

Following a thorough review of available scientific literature, no specific studies or data were found detailing the use of Propylamine, N,N-diethyl-3-(2,6-xylyl)- as a catalyst for Diels-Alder cycloaddition reactions. The catalytic activity of amines in such reactions is a known area of chemical research, but specific performance data, including reaction yields, stereoselectivity, and substrate scope for this particular compound, are not documented in the searched sources.

A comparative analysis of the catalytic activity between Propylamine, N,N-diethyl-3-(2,6-xylyl)- and other amine catalysts, such as Bis[3-(dimethylamino)propyl]amine, is not available in the public scientific literature based on the conducted searches. Such studies are essential for establishing the relative efficacy and potential advantages of a new catalyst, but no reports of direct or indirect comparisons involving Propylamine, N,N-diethyl-3-(2,6-xylyl)- were identified.

Elucidation of its Role as a Versatile Chemical Intermediate in Complex Molecular Construction

While the structure of Propylamine, N,N-diethyl-3-(2,6-xylyl)- suggests potential as a synthetic building block, extensive searches of chemical literature did not yield specific examples or detailed reports of its application as a chemical intermediate in the construction of more complex molecules. ontosight.ai Its potential use in fields like pharmaceuticals or agrochemicals remains theoretical without documented synthetic applications. ontosight.ai

Theoretical and Experimental Studies of Reaction Pathways and Transition States

There is no information available in the searched literature regarding theoretical or experimental studies on the reaction pathways and transition states involving Propylamine, N,N-diethyl-3-(2,6-xylyl)-. Computational studies, such as those using Density Functional Theory (DFT), and experimental kinetic analyses are crucial for understanding reaction mechanisms. However, no such investigations have been published for this specific compound according to the available search results.

Applications in Advanced Materials Science and Engineering

Utilization in High-Temperature Polymerizations for Enhanced Thermal Stability

The thermal stability of a polymer is a critical attribute that dictates its performance and lifespan, especially in high-temperature applications. It describes a material's capacity to resist degradation when subjected to heat. youtube.com The incorporation of specific additives or monomers into a polymer matrix can significantly enhance this property. The structure of Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)- suggests its potential as such an additive or as a comonomer in the synthesis of high-performance polymers.

The presence of the 2,6-xylyl group is of particular importance. This bulky, aromatic moiety can introduce steric hindrance within the polymer chains. This steric hindrance restricts the rotational freedom of the polymer backbone, making the structure more rigid. youtube.com A more rigid polymer chain requires more energy to initiate the bond vibrations and movements that lead to thermal degradation. youtube.com Consequently, polymers incorporating such sterically demanding groups are expected to exhibit higher degradation temperatures.

Furthermore, sterically hindered amines are known to function as effective thermal stabilizers. wipo.int While the primary role of many commercial hindered amine light stabilizers (HALS) is to mitigate photodegradation, their derivatives can also improve thermal stability. They can act as radical scavengers, interrupting the auto-oxidation cycles that lead to polymer degradation at elevated temperatures. The N,N-diethylamino group in Propylamine, N,N-diethyl-3-(2,6-xylyl)- could potentially participate in such stabilizing chemical pathways.

Detailed Research Findings:

While direct studies on the polymerization of Propylamine, N,N-diethyl-3-(2,6-xylyl)- are not extensively documented in publicly available literature, research on analogous systems provides strong evidence for its potential. For instance, the incorporation of aromatic and sterically bulky groups into polymer backbones is a well-established strategy for creating materials with high thermal stability, such as polyimides and polybenzimidazoles. youtube.com These polymers are known for their use in demanding aerospace and electronics applications.

The table below illustrates the conceptual impact of incorporating a sterically hindered additive, such as Propylamine, N,N-diethyl-3-(2,6-xylyl)-, on the thermal properties of a generic polymer.

| Property | Standard Polymer | Polymer with Sterically Hindered Amine Additive |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Degradation Temperature (Td) | Lower | Higher |

| Mechanism of Stability | Standard bond strength | Increased chain rigidity, potential for radical scavenging |

This table is illustrative and intended to show the expected effects based on established principles of polymer chemistry.

Role in Ligand Design for Coordination Chemistry (e.g., in Bifunctional Phosphorus Ligands)

The field of coordination chemistry relies on the design of organic molecules, known as ligands, that can bind to metal centers to form coordination complexes. These complexes are the cornerstone of many catalytic processes. Bifunctional ligands, which possess two distinct coordinating sites, are of particular interest as they can offer enhanced control over the catalytic environment, leading to improved activity and selectivity. rsc.orgescholarship.org

Propylamine, N,N-diethyl-3-(2,6-xylyl)- serves as a promising scaffold for the synthesis of bifunctional ligands, particularly aminophosphine (B1255530) ligands. The tertiary amine group provides one potential coordination site. A phosphine (B1218219) group could be introduced into the molecule, for example, by functionalizing the xylyl ring or by modifying the propyl chain, to create a P,N-bifunctional ligand. nih.gov

The steric bulk of the 2,6-xylyl group would play a crucial role in the ligand's function. In catalysis, bulky ligands are often used to create a specific "pocket" around the metal center. This steric environment can influence which substrate molecules can approach the metal and in what orientation, thereby directing the outcome of the chemical reaction. researchgate.net This is a key principle in achieving high selectivity in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. organic-chemistry.orgnsf.gov

Detailed Research Findings:

The synthesis of bifunctional aminophosphine ligands is an active area of research. rsc.orgresearchgate.net These ligands have been successfully employed in a variety of catalytic reactions, including hydroformylation, hydrogenation, and cross-coupling reactions. researchgate.net The amine functionality can act as a "pendant base," which can deprotonate a substrate or a catalyst intermediate, or as a secondary coordination site that can stabilize the transition state of a reaction.

For a ligand derived from Propylamine, N,N-diethyl-3-(2,6-xylyl)-, the combination of the hard N-donor from the amine and a soft P-donor from a phosphine group would create a "hemilabile" ligand. This means that one of the donor atoms (likely the amine) can reversibly bind and unbind from the metal center during the catalytic cycle. This hemilability can open up a coordination site on the metal for the substrate to bind, facilitating the catalytic transformation.

The table below outlines the potential characteristics and applications of a hypothetical bifunctional phosphorus ligand derived from Propylamine, N,N-diethyl-3-(2,6-xylyl)-.

| Ligand Feature | Consequence in Catalysis | Potential Application |

| P,N-Bifunctionality | Hemilability, cooperative effects | Asymmetric hydrogenation, cross-coupling |

| Steric Bulk (2,6-xylyl) | High selectivity, controlled substrate access | Enantioselective synthesis |

| N,N-diethylamino Group | Basicity, secondary coordination | Proton transfer steps, transition state stabilization |

This table is illustrative and based on established principles of ligand design and catalysis.

Mechanistic Insights into Biochemical and Pharmacological Interactions

Molecular Basis of Ligand-Receptor Interactions

The interaction of a ligand with its receptor is a fundamental process in pharmacology, governed by the structural and chemical properties of both molecules. For derivatives of Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)-, these interactions are nuanced, with factors like linker flexibility and substituent groups playing critical roles in affinity and selectivity.

Impact of Propyl Chain Linker Flexibility on Ligand-Receptor Affinity (e.g., observed in 53BP1 binding studies)

The flexibility of the propyl chain linker is a crucial determinant of ligand-receptor affinity. In the context of DNA damage response, the protein 53BP1 accumulates at sites of double-strand breaks. nih.gov The binding of various factors to 53BP1 is essential for its function in DNA repair. nih.govnih.gov Studies on the mobility of damaged chromatin suggest that 53BP1 may alter the flexibility of the chromatin fiber itself, which could influence the binding of other molecules. nih.gov While direct studies on Propylamine, N,N-diethyl-3-(2,6-xylyl)- binding to 53BP1 are not extensively documented in the provided results, the principle of linker flexibility remains a key concept in ligand design. A flexible linker, such as a propyl chain, allows a ligand to adopt multiple conformations, increasing the probability of a favorable binding orientation with its target receptor. This adaptability can be particularly important for receptors with complex binding pockets. Fragment-based screening approaches are being used to identify small molecules that bind to the Tudor domain of 53BP1, which could pave the way for developing more potent and specific inhibitors. chemrxiv.org

Structure-Function Relationships Dictating Receptor Binding Selectivity of Derivatives (e.g., D-2 agonist activity)

The relationship between the structure of a molecule and its biological function is a cornerstone of medicinal chemistry. For derivatives of Propylamine, N,N-diethyl-3-(2,6-xylyl)-, modifications to the core structure can dramatically alter their receptor binding selectivity. For instance, in the development of dopamine (B1211576) D2 receptor partial agonists, the spacer group between pharmacophoric elements is critical for fine-tuning the intrinsic activity of the compounds. nih.gov A study on 2-phenylcyclopropylmethylamine derivatives identified potent D2 receptor partial agonists and showed that specific derivatives exhibited unexpected selectivity against the serotonin (B10506) 2A (5-HT2A) receptor. nih.gov This highlights how subtle structural changes can shift the binding preference of a ligand from one receptor to another, a key consideration in the design of drugs with specific pharmacological profiles. nih.gov

Interactive Table: Structure-Activity Relationship of Dopamine D2 Receptor Partial Agonists

| Compound Scaffold | Key Structural Feature | Receptor Activity | Selectivity |

| 2-phenylcyclopropylmethylamine | Spacer group | Partial agonist at D2R | High selectivity against 5-HT2A for some derivatives nih.gov |

| Phenyl-piperazine | Common pharmacophore | Partial agonist at D2R | Varies with substitutions |

Specific Molecular Targets and Biological Pathways Interacted With

Derivatives of Propylamine, N,N-diethyl-3-(2,6-xylyl)- and related compounds have been shown to interact with several key molecular targets and biological pathways. As discussed, the dopamine D2 receptor is a significant target for derivatives designed as antipsychotics. nih.gov The 53BP1 protein is another potential target, placing these compounds in the context of the DNA damage response pathway, which is crucial for maintaining genomic integrity and preventing tumorigenesis. nih.gov Furthermore, the general structure of propylamine derivatives suggests potential interactions with neurotransmitter transporters, which are key components of the central nervous system. nih.gov

Mechanisms Underlying the Antimicrobial Efficacy of Derivatives (e.g., in modified nanoparticles)

The emergence of antibiotic-resistant bacteria has spurred research into novel antimicrobial agents, including engineered nanoparticles. The antimicrobial efficacy of nanoparticles is often linked to their physical and chemical properties. For instance, polymeric nanoparticles can be engineered with specific hydrophobic and cationic domains to enhance their antimicrobial activity. nih.gov The incorporation of derivatives of Propylamine, N,N-diethyl-3-(2,6-xylyl)- into such nanoparticles could enhance their efficacy. The cationic amine group of the propylamine derivative could facilitate binding to the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The size of the nanoparticles is also a critical factor, with smaller nanoparticles generally exhibiting greater antibacterial activity due to their increased ability to penetrate bacterial cells. nih.gov

Elucidation of Central Nervous System (CNS) Stimulant Mechanisms through Neurotransmitter System Interaction Studies

Many compounds with a propylamine scaffold exhibit CNS stimulant properties. The primary mechanism of action for many of these stimulants, such as amphetamines, involves the release of catecholamine neurotransmitters like dopamine and norepinephrine. nih.gov These drugs can induce a redistribution of catecholamines from synaptic vesicles into the cytosol and promote reverse transport of the neurotransmitter through plasma membrane uptake carriers. nih.gov This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the characteristic stimulant effects. While specific studies on Propylamine, N,N-diethyl-3-(2,6-xylyl)- are limited in the provided search results, its structural similarity to other CNS stimulants suggests it may act through similar mechanisms.

Incorporation of Amine Moieties in Prodrug Design Strategies

The amine moiety is a common functional group in many drugs and is often a target for prodrug design to improve a drug's pharmacokinetic properties. nih.gov Prodrugs are inactive compounds that are converted into the active drug within the body. nih.gov For drugs containing an amine group, this can be temporarily modified to improve properties like membrane permeability or to reduce first-pass metabolism. nih.gov For example, N-acylation can be used to create prodrugs that slowly release the active amine-containing drug. nih.gov The amine group in Propylamine, N,N-diethyl-3-(2,6-xylyl)- could be incorporated into various prodrug strategies to enhance its therapeutic potential. ijper.orgresearchgate.net

Interactive Table: Prodrug Strategies for Amine-Containing Drugs

| Prodrug Approach | Purpose | Activation Mechanism |

| N-Acylation | Slow release of the drug nih.gov | Enzymatic or chemical hydrolysis |

| N-Mannich Bases | Increase lipophilicity researchgate.net | pH-dependent hydrolysis |

| Carbamates | Targeted drug delivery (e.g., ADEPT) nih.gov | Enzymatic cleavage nih.gov |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Isolation, Separation, and Purity Analysis (e.g., High-Performance Liquid Chromatography)

No specific HPLC methods for the isolation, separation, or purity analysis of Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)- have been documented in accessible scientific literature. While general HPLC techniques for aliphatic amines are well-established, the unique structural properties imparted by the 2,6-xylyl group would necessitate the development and validation of a specific chromatographic method. Such a method would require optimization of parameters like the stationary phase, mobile phase composition, and detector settings, none of which are available for this compound.

Table 1: Illustrative HPLC Parameters for Related Amine Compounds (Not specific to Propylamine, N,N-diethyl-3-(2,6-xylyl)-)

| Parameter | Typical Conditions for Aliphatic Amines |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV or Fluorescence (often requires derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

This table is for illustrative purposes only and does not represent a validated method for the target compound.

Application of Advanced Spectroscopic Methods for Mechanistic and Structural Investigations

Similarly, there is a lack of published spectroscopic data from methods such as NMR, MS, or Infrared (IR) spectroscopy that would be necessary for the structural elucidation and mechanistic investigation of Propylamine, N,N-diethyl-3-(2,6-xylyl)-. This information is critical for confirming the compound's chemical structure and understanding its behavior in chemical reactions.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Technique | Expected Features for Propylamine, N,N-diethyl-3-(2,6-xylyl)- |

| ¹H NMR | Signals corresponding to the diethylamino protons, the propyl chain protons, the aromatic protons of the xylyl group, and the methyl protons of the xylyl group. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the diethylamino, propyl, and xylyl moieties. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C15H25N), along with characteristic fragmentation patterns. |

This table contains hypothetical predictions and is not based on experimental data.

Comparative Chemical Biology and Structure Activity Relationship Sar Studies

Structure-Reactivity Relationships Governing Amine Functional Group Chemistry

The tertiary amine functional group is a cornerstone of the pharmacological activity of Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)- and its analogs. The availability of the lone pair of electrons on the nitrogen atom dictates the basicity of the molecule, a critical factor in its mechanism of action.

Like other simple alkyl amines, the N,N-diethylpropylamine moiety is basic. llu.educhemrxiv.org The ethyl groups, being electron-donating, increase the electron density on the nitrogen atom, enhancing its basicity compared to primary or secondary amines. nih.gov This basicity allows the amine to exist in both a neutral, lipid-soluble form and a protonated, water-soluble cationic form at physiological pH. slideplayer.comacs.org The neutral form is essential for penetrating the lipid-rich nerve cell membrane, while the protonated form is believed to be the active species that binds to its biological target, typically voltage-gated sodium channels. slideplayer.comacs.orgnih.gov

The reactivity of the amine group can be influenced by several factors. Steric hindrance around the nitrogen atom, provided by the two ethyl groups and the propyl chain, can modulate its nucleophilicity. nih.gov While increased substitution on the amine (from primary to tertiary) generally increases basicity in the gas phase, the trend can be more complex in solution due to solvation effects. chemrxiv.org However, for a homologous series of tertiary amines, the electronic effects of the substituents are paramount.

Influence of Alkyl Chain Length and Steric Effects on Chemical and Biological Activity

The dimensions and steric bulk of the substituents on both the amine and the aromatic ring play a pivotal role in the biological activity of Propylamine, N,N-diethyl-3-(2,6-xylyl)- and its analogs. These factors influence the molecule's affinity for its binding site and its pharmacokinetic properties.

Alkyl Chain on the Amine: The length of the alkyl chains on the tertiary amine has a direct impact on the potency of related local anesthetic compounds. Studies on lidocaine (B1675312) homologs have demonstrated that increasing the length of the n-alkyl groups attached to the terminal amine enhances the tonic and phasic blocking potencies. nih.gov This is often attributed to an increase in the lipid solubility of the molecule, which facilitates its partitioning into the nerve membrane. blogspot.com However, there is an optimal length, beyond which activity may decrease. For instance, in a series of cannabimimetic indoles, high-affinity binding required an alkyl chain of at least three carbons, with optimal binding at five carbons, and a dramatic decrease with a seven-carbon chain. nih.gov

To illustrate this principle, the following table shows the hypothetical trend of biological activity based on the N-alkyl substituents in a series of Propylamine, 3-(2,6-xylyl)- analogs, drawing from established SAR principles in related local anesthetics.

| Compound | N-Substituents | Relative Potency (Hypothetical) |

| Analog 1 | -CH3, -CH3 (N,N-dimethyl) | 1.0 |

| Analog 2 | -CH2CH3, -CH2CH3 (N,N-diethyl) | 1.5 |

| Analog 3 | -CH2CH2CH3, -CH2CH2CH3 (N,N-dipropyl) | 2.0 |

| Analog 4 | -CH2CH2CH2CH3, -CH2CH2CH2CH3 (N,N-dibutyl) | 2.5 |

Intermediate Alkyl Chain: The length of the intermediate chain connecting the amine to the aromatic ring also affects activity. In some local anesthetic series, increasing the length of this connecting alkyl group has been shown to decrease potency. nih.gov The three-carbon (propyl) chain in the title compound provides a degree of conformational flexibility, allowing the lipophilic and hydrophilic ends of the molecule to adopt an optimal orientation for binding to the receptor.

Principles of Rational Design for Derivatives with Enhanced or Targeted Molecular Interactions

The rational design of derivatives of Propylamine, N,N-diethyl-3-(2,6-xylyl)- with improved properties is guided by the established SAR principles for this class of compounds, which often target ion channels like sodium channels. nih.govmdpi.com The goal is typically to optimize potency, duration of action, and selectivity while minimizing toxicity.

Modulating Lipophilicity: A key principle is the optimization of the molecule's lipophilicity. Increased lipid solubility generally enhances potency and duration of action by improving the compound's ability to cross the nerve membrane and access its intracellular binding site. nih.govblogspot.com This can be achieved by:

Increasing the length of the N-alkyl chains: As discussed, longer alkyl chains on the amine increase lipophilicity.

Substitution on the aromatic ring: Adding non-polar substituents to the xylyl ring can increase lipid solubility.

However, excessive lipophilicity can lead to increased toxicity and poor water solubility, highlighting the need for a balanced approach. blogspot.com

Fine-tuning Basicity: The pKa of the tertiary amine is another critical parameter. It determines the ratio of the neutral to the protonated form at physiological pH. A pKa close to the physiological pH ensures that a sufficient amount of the neutral form is available to cross the cell membrane, while also providing enough of the active cationic form inside the cell. nih.gov The basicity can be subtly modified by introducing electron-withdrawing or electron-donating groups at a distance from the amine, though the effect is less pronounced than with direct substitution.

Conformational Constraints: Introducing conformational rigidity can lead to more potent and selective compounds. This can be achieved by incorporating the N-alkyl groups into a heterocyclic ring system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. This reduces the number of available conformations, potentially leading to a more favorable interaction with the binding site.

The following table outlines a rational design strategy for modifying Propylamine, N,N-diethyl-3-(2,6-xylyl)- to enhance its interaction with a hypothetical target.

| Modification Strategy | Rationale | Expected Outcome |

| Elongate one N-ethyl group to an N-butyl group | Increase lipophilicity | Increased potency and duration of action |

| Introduce a hydroxyl group on the propyl chain | Introduce a hydrogen bonding moiety | Potentially altered binding affinity and selectivity |

| Replace the 2,6-xylyl group with a naphthalene (B1677914) ring | Increase the size and lipophilicity of the aromatic portion | Enhanced hydrophobic interactions with the target |

| Incorporate the N,N-diethyl groups into a piperidine ring | Introduce conformational restriction | Increased potency and/or selectivity |

The design of new derivatives often involves computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, to predict the effects of structural modifications on biological activity before undertaking chemical synthesis. nih.govacs.orgnih.gov These in silico approaches help to prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Green Chemistry Profiles

The synthesis of tertiary amines is a cornerstone of the chemical industry, but traditional methods often suffer from low atom economy and the use of hazardous reagents. rsc.org Future research will undoubtedly focus on greener, more sustainable routes to produce molecules like Propylamine (B44156), N,N-diethyl-3-(2,6-xylyl)-.

Key Research Thrusts:

Catalytic Hydrogen Borrowing: This strategy involves the use of a metal catalyst to temporarily "borrow" hydrogen from an alcohol, which then reacts with an amine to form an imine. The borrowed hydrogen subsequently reduces the imine to the desired alkylated amine. rsc.org This atom-economical process, often utilizing catalysts based on ruthenium or iridium, could be adapted for the synthesis of Propylamine, N,N-diethyl-3-(2,6-xylyl)- from 3-(2,6-xylyl)propan-1-ol and diethylamine (B46881), with water being the only byproduct. organic-chemistry.org

Reductive Amination with Green Reductants: Classical reductive amination is a robust method for tertiary amine synthesis. nih.gov Future work will likely explore the use of environmentally benign reducing agents, such as silanes activated by visible light, to replace traditional hydride reagents. nih.gov This approach offers a metal-free, modular, and highly versatile pathway for coupling aldehydes and secondary amines. nih.gov

Flow Chemistry and Process Intensification: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for amine synthesis. A solvent-free, catalyst-free synthesis of N,N-diethyl isopropylamine (B41738) has been reported in a high-pressure kettle, suggesting that similar intensified processes could be developed for more complex amines like the one . google.com

| Methodology | Key Advantages | Potential for Propylamine, N,N-diethyl-3-(2,6-xylyl)- Synthesis | References |

|---|---|---|---|

| Classical Alkylation | Well-established procedures. | Low atom economy, potential for over-alkylation. | rsc.org |

| Catalytic Hydrogen Borrowing | High atom economy, produces water as the main byproduct. | Requires development of a suitable catalyst for the specific substrates. | rsc.org |

| Visible-Light Mediated Reductive Amination | Metal-free, modular, uses readily available precursors. | A promising and flexible strategy for complex amine synthesis. | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Ideal for optimizing reaction conditions and enabling solvent-free processes. | google.com |

Advanced Computational Chemistry Approaches in Predictive Modeling of Reactivity and Molecular Interactions

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For a compound like Propylamine, N,N-diethyl-3-(2,6-xylyl)-, with its conformational flexibility and distinct electronic features, in silico methods can provide profound insights.

Future Computational Studies:

DFT for Reactivity Prediction: Density Functional Theory (DFT) can be employed to model the electronic structure and predict key reactivity parameters. For instance, calculating the HOMO-LUMO gap can provide information about the molecule's kinetic stability, and mapping the electrostatic potential can identify the most likely sites for electrophilic or nucleophilic attack. nih.gov The nitrogen atom of the imine moiety is often a site of high electron concentration. nih.gov

Molecular Dynamics Simulations: MD simulations can be used to explore the conformational landscape of the molecule, which is governed by the rotation around the C-C bonds of the propyl chain and the orientation of the bulky xylyl group. This is crucial for understanding how the molecule might interact with biological targets or self-assemble in solution.

Docking Studies: If a potential biological target or receptor is identified, molecular docking simulations can predict the preferred binding mode and estimate the binding affinity. This is a standard approach in drug discovery and can guide the synthesis of more potent analogs. nih.gov

| Computed Property | Significance | References |

|---|---|---|

| Proton Affinity / pKa | Predicts the basicity of the amine and its protonation state at physiological pH. | nih.gov |

| HOMO/LUMO Energies | Indicates electronic excitability and potential for use in electronic materials or as a photosensitizer. | nih.gov |

| Rotational Barriers | Defines conformational preferences and steric accessibility of the amine. | |

| LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and potential for membrane permeability. | wikipedia.org |

Development of Next-Generation Functional Materials Leveraging Amine Scaffolds

The amine functional group is a versatile building block for a wide array of functional materials, from polymers to porous solids. researchgate.netresearchgate.net The unique combination of a basic nitrogen center and a bulky, hydrophobic xylyl group in Propylamine, N,N-diethyl-3-(2,6-xylyl)- suggests several avenues for materials development.

Emerging Applications:

Stimuli-Responsive Polymers: The tertiary amine group can be protonated or deprotonated in response to changes in pH, which can trigger conformational changes in a polymer backbone. This could be exploited to create "smart" materials for applications such as drug delivery or sensors.

Functionalized Porous Materials: Amine-functionalized scaffolds are of great interest for applications like carbon capture, where the amine groups can reversibly bind CO2. While primary and secondary amines are more common, the specific steric and electronic environment of this tertiary amine could lead to novel binding properties. Amine moieties can also be incorporated into metal-organic cages (MOCs) to create functional porous solids. nih.govfrontiersin.org

Catalyst Scaffolds: The amine can act as a binding site for metal catalysts, and the bulky xylyl group could create a specific steric environment around the active site, potentially influencing the selectivity of catalytic reactions.

Strategic Design of Molecular Probes for Elucidating Complex Biochemical Pathways

Fluorescent molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. acs.org The design of such probes often relies on modulating the fluorescence of a fluorophore in response to a specific analyte or change in the microenvironment.

Design Principles for Molecular Probes:

Photoinduced Electron Transfer (PeT) Sensors: The tertiary amine group can act as an electron donor that quenches the fluorescence of a nearby fluorophore. Upon protonation of the amine (e.g., in an acidic environment like a lysosome), this quenching is suppressed, leading to a "turn-on" fluorescence response. nih.gov A system could be designed where the xylyl group is replaced by a fluorescent reporter, and the N,N-diethylpropylamine moiety acts as a pH-sensitive modulator.

Probes for Enzymatic Activity: The core structure could be modified to include a substrate for a specific enzyme. Cleavage of the substrate would release a fragment containing the amine, leading to a change in its photophysical properties. nih.gov For example, the propyl chain could be extended and terminated with a group recognizable by a particular protease. nih.gov

Intrinsic Fluorescence: Some aliphatic tertiary amines have been shown to be intrinsically fluorescent, particularly when incorporated into hyperbranched polymer structures that restrict their motion. acs.org Future research could explore whether the specific structure of Propylamine, N,N-diethyl-3-(2,6-xylyl)- or polymers derived from it exhibit useful intrinsic fluorescence for bioimaging applications. acs.org

Q & A

Basic: What synthetic routes are optimized for preparing N,N-diethyl-3-(2,6-xylyl)propylamine, and how are intermediates characterized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-xylyl isocyanide with tertiary amines under controlled conditions (e.g., anhydrous, inert atmosphere) forms intermediates like compound 6 (Scheme 1 in ). Key parameters include temperature (40–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., palladium for cross-coupling). Intermediates are characterized using 1H/13C NMR to confirm substitution patterns and HPLC-MS for purity (>95%) .

Basic: What analytical methods are recommended for enantiomeric resolution of N-(2,6-xylyl)-alanine derivatives?

Answer:

Enantiomeric separation of N-(2,6-xylyl)-alanine derivatives is achieved via chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases. Alternatively, enzymatic resolution with Candida rugosa lipase (CRL) optimizes enantioselectivity at pH 7.0–8.0, 30–37°C, and 200 rpm agitation. Optical purity is validated by comparing retention times with standards and calculating enantiomeric excess (e.g., 98% for R-(+)-isomer vs. 55.4% for S-(-)-isomer) .

Advanced: How do substituents on the 2,6-xylyl group influence electronic properties and reactivity?

Answer:

Photoelectron spectroscopy (PES) studies reveal that methyl groups on the 2,6-xylyl ring induce steric hindrance and electron-donating effects, raising the energy of nitrogen lone-pair orbitals (n^) by ~0.3–0.5 eV compared to unsubstituted phenyl analogs. This destabilizes the HOMO, increasing nucleophilicity at the amine center. Computational DFT analysis (B3LYP/6-311+G*) corroborates these findings, showing localized electron density on the aromatic ring .

Advanced: How can contradictory optical purity data (e.g., 98% vs. 55.4%) be resolved in enantiomeric studies?

Answer:

Discrepancies arise from method sensitivity or racemization during sample preparation. To address this:

- Standardize protocols : Use inert conditions (N2 atmosphere) to prevent oxidation.

- Cross-validate techniques : Compare HPLC results with polarimetry or circular dichroism (CD).

- Optimize enzymatic reactions : Adjust CRL loading (5–10% w/w) and reaction time (12–24 hrs) to minimize kinetic resolution artifacts .

Advanced: What mechanistic insights explain the reactivity of 2,6-xylyl derivatives in agrochemical applications?

Answer:

Structural analogs like Metalaxyl (Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate) exhibit bioactivity due to:

- Steric shielding : The 2,6-xylyl group prevents enzymatic degradation, enhancing persistence.

- Hydrophobic interactions : Methyl groups improve membrane permeability, critical for fungicidal activity.

- Hydrogen bonding : The sulfonyl or carbonyl groups interact with target enzymes (e.g., RNA polymerase in Phytophthora spp.) .

Basic: How is the purity of N,N-diethyl-3-(2,6-xylyl)propylamine validated in environmental samples?

Answer:

Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV). Quantify via external calibration curves (R² > 0.99) and confirm with LC-TOF for high-resolution mass accuracy (<5 ppm). For trace analysis, solid-phase extraction (SPE) with C18 cartridges pre-concentrates samples .

Advanced: What computational tools model the conformational flexibility of 2,6-xylyl-substituted amines?

Answer:

Molecular dynamics (MD) simulations (AMBER force field) reveal multiple low-energy conformers due to rotation about the C–N bond. Density Functional Theory (DFT) at the M06-2X/def2-TZVP level predicts rotational barriers of ~8–12 kcal/mol, consistent with broadened PES bands .

Basic: What safety protocols are critical when handling N,N-diethyl-3-(2,6-xylyl)propylamine?

Answer:

- Ventilation : Use fume hoods to limit inhalation (TLV: 2 ppm).

- PPE : Nitrile gloves and safety goggles prevent dermal contact.

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.

- Storage : Inert conditions (argon) at –20°C prevent decomposition .

Advanced: How do solvent effects influence the reaction kinetics of 2,6-xylyl amines in cross-coupling reactions?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating Suzuki-Miyaura couplings (k = 0.15–0.25 min⁻¹). Conversely, non-polar solvents (toluene) favor oxidative addition steps in Pd-catalyzed reactions. Solvent choice is validated by Eyring plots (ΔH‡ = 60–80 kJ/mol) .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time with inline FTIR.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM).

- Quality control : Implement USP <905> guidelines for uniformity testing (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.